

# Experimental setup for the Willgerodt-Kindler reaction with benzyl systems

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## Compound of Interest

Compound Name: 4-Benzylmorpholine

Cat. No.: B076435

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## Application Notes: The Willgerodt-Kindler Reaction for Benzyl Systems

### Introduction

The Willgerodt-Kindler reaction is a powerful synthetic transformation used to convert aryl alkyl ketones, aldehydes, or benzyl halides into the corresponding terminal thioamides. This reaction, a modification of the original Willgerodt reaction, typically employs elemental sulfur and a secondary amine, most commonly morpholine.<sup>[1][2]</sup> The resulting thioamide can be subsequently hydrolyzed to yield a carboxylic acid or amide, effectively achieving the migration and oxidation of a carbonyl group to the terminal position of an alkyl chain.<sup>[1][3]</sup> For benzyl systems, such as acetophenone derivatives or benzyl chloride, this reaction provides a direct route to phenylacetamides and phenylacetic acids, which are valuable intermediates in pharmaceutical and materials science.

Recent advancements, particularly the use of microwave irradiation, have significantly improved the efficiency of the Willgerodt-Kindler reaction, drastically reducing reaction times from many hours to mere minutes and often improving yields.<sup>[4][5][6]</sup> This makes the reaction more amenable to high-throughput synthesis and green chemistry principles.

### Mechanism Overview

The mechanism of the Willgerodt-Kindler reaction is complex but is generally understood to proceed through the following key steps when starting from a ketone:[1][7][8]

- **Enamine Formation:** The aryl alkyl ketone reacts with the secondary amine (e.g., morpholine) to form an enamine intermediate.[1][8]
- **Thiation and Rearrangement:** The enamine, acting as a nucleophile, attacks elemental sulfur. A cascade of rearrangements follows, which facilitates the migration of the carbonyl carbon down the alkyl chain.
- **Thioamide Formation:** The process culminates in the formation of a stable terminal thioamide.

For benzyl halide substrates, the reaction proceeds via a related multicomponent pathway involving the halide, amine, and sulfur to generate the thioamide product.[9]

## Experimental Protocols

### Protocol 1: Conventional Synthesis of Phenylacetic Acid from Acetophenone

This protocol details the classic two-step approach involving the formation of a thiomorpholide intermediate followed by hydrolysis.[10]

Step 1: Synthesis of 4-morpholin-4-yl-4-thioxo-1-phenylethan-1-one

- **Reagent Preparation:** In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1.20 g, 10 mmol), elemental sulfur (0.64 g, 20 mmol), and morpholine (3.0 mL, ~30 mmol).
- **Catalyst Addition:** Add a catalytic amount of p-toluenesulfonic acid (0.06 g, 0.35 mmol).
- **Reaction:** Heat the mixture to reflux in an oil bath set to 120–130°C. Maintain stirring and reflux for 8 hours.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Cooling:** Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The crude thiomorpholide is used directly in the next step.

#### Step 2: Hydrolysis to Phenylacetic Acid

- **Base and Catalyst Addition:** To the cooled reaction mixture, add a 20% aqueous solution of sodium hydroxide (NaOH) and a phase-transfer catalyst, triethylbenzylammonium chloride (TEBA) (0.114 g, 0.05 mmol).<sup>[10]</sup>
- **Hydrolysis:** Heat the mixture to 100°C and stir vigorously for 8 hours.
- **Workup and Purification:**
  - After cooling, filter the mixture.
  - Acidify the filtrate with concentrated HCl to pH 6 and filter again to remove any solids.
  - Further acidify the filtrate to pH 2 to precipitate the crude phenylacetic acid.
  - For purification, dissolve the crude acid in a 10% sodium bicarbonate (NaHCO<sub>3</sub>) solution and wash with ethyl acetate (3 x 30 mL).
  - Separate the aqueous layer and re-acidify with dilute HCl to precipitate the pure phenylacetic acid.
  - Collect the solid product by filtration, wash with cold water, and dry under vacuum.

## Protocol 2: Microwave-Assisted Synthesis of Thioamides from Aryl Ketones

This protocol provides a rapid, solvent-free method for synthesizing thioamides.<sup>[2][3][5]</sup>

- **Reagent Preparation:** In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, place the aryl ketone (e.g., acetophenone, 1.0 mmol), elemental sulfur (2.5 mmol), and morpholine (3.0 mmol).
- **Microwave Irradiation:** Seal the vessel and place it in a monomode microwave reactor. Irradiate the mixture at a set temperature (e.g., 130°C) for a specified time (typically 5-20

minutes). The reaction progress can be monitored by TLC.

- Workup:
  - After the reaction is complete, allow the vessel to cool to room temperature.
  - Dissolve the resulting mixture in a suitable organic solvent like dichloromethane or ethyl acetate.
  - Wash the organic solution with 1M HCl, followed by water and brine.
  - Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: Purify the crude thioamide product by column chromatography on silica gel or by recrystallization.

## Protocol 3: One-Pot Synthesis of Thiobenzamides from Benzyl Chloride

This protocol describes a three-component reaction for the direct synthesis of thioamides from benzyl halides.<sup>[9]</sup>

- Reagent Preparation: In a sealed reaction tube, combine benzyl chloride (2.0 mmol), elemental sulfur (3.0 mmol), sodium hydroxide (3.0 mmol), and morpholine (2 mL).<sup>[9]</sup>
- Reaction: Heat the mixture in an oil bath at a specified temperature (e.g., 80-100°C) for several hours, monitoring progress by TLC.
- Workup:
  - After cooling, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
  - Combine the organic layers and wash with brine.
  - Dry the organic phase over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and remove the solvent in vacuo.
- Purification: Purify the resulting crude thiobenzamide by flash column chromatography.

## Data Presentation

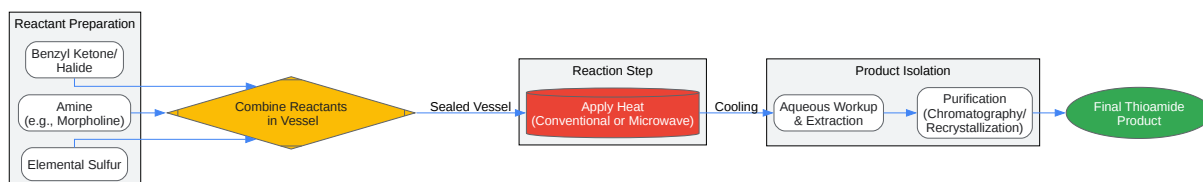
Table 1: Comparison of Willgerodt-Kindler Reaction Conditions for Acetophenone

Starting Material	Method	Reagents	Temperature (°C)	Time	Yield (%)	Product	Reference
Acetophenone	Microwave	S <sub>8</sub> , Morpholine	130 (typical)	5-15 min	81	2-Phenyl-1-(morpholino)ethanethione	[2]
Acetophenone	Conventional	S <sub>8</sub> , Morpholine, p-TsOH	120-130	8 h	80	Phenylacetic Acid (after hydrolysis)	[10]

Table 2: Microwave-Assisted Synthesis of Thioamides from Substituted Acetophenones[2]

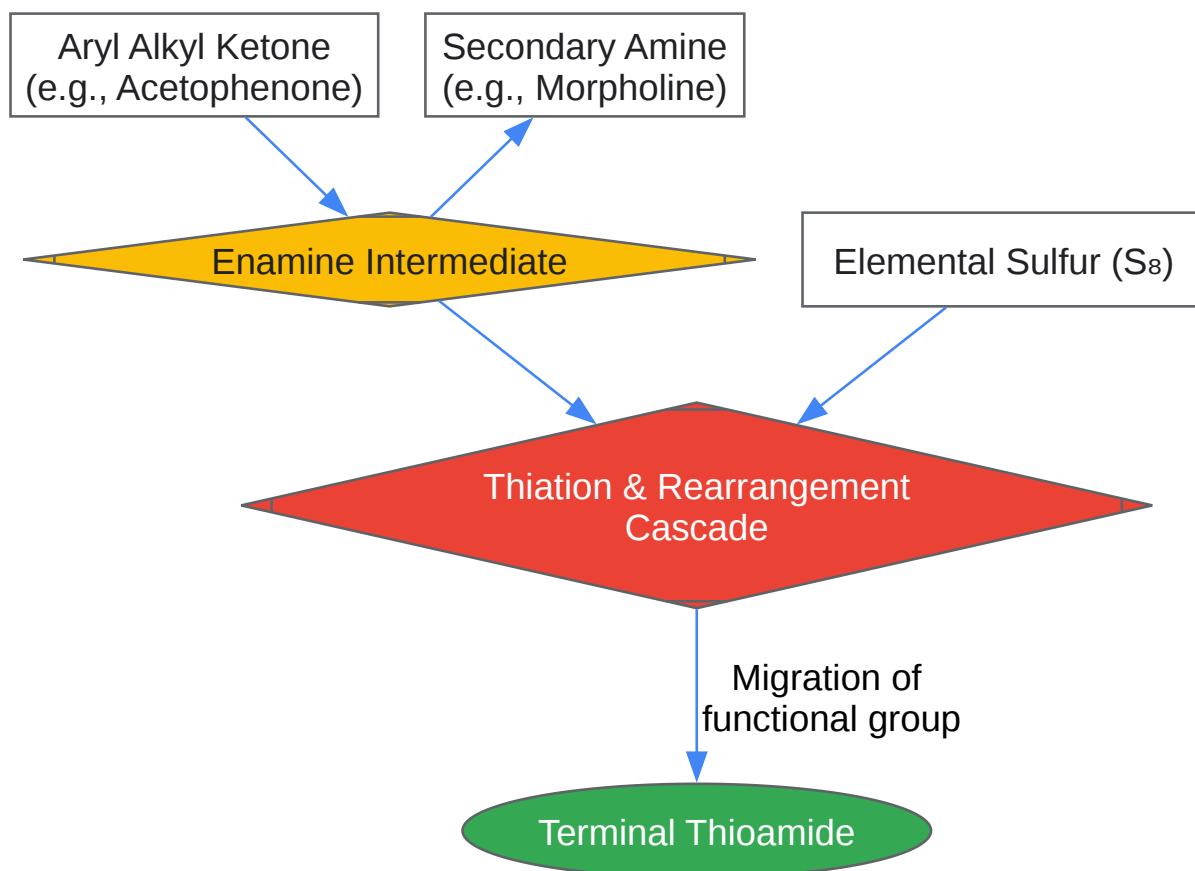
Substituent (G) on Acetopheno ne	Method	Reagents	Time	Yield (%)	Product
4-Cl	Microwave	S <sub>8</sub> , Morpholine	10 min	74	2-(4-chlorophenyl)-1-(morpholino)ethanethione
4-Me	Microwave	S <sub>8</sub> , Morpholine	10 min	65	1-(Morpholino)-2-(p-tolyl)ethanethione
4-NH <sub>2</sub>	Microwave	S <sub>8</sub> , Morpholine	15 min	55	2-(4-aminophenyl)-1-(morpholino)ethanethione
4-OMe	Microwave	S <sub>8</sub> , Morpholine	8 min	72	2-(4-methoxyphenyl)-1-(morpholino)ethanethione

## Visualizations



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Caption: General experimental workflow for the Willgerodt-Kindler reaction.



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Caption: Simplified mechanism pathway for the Willgerodt-Kindler reaction.

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